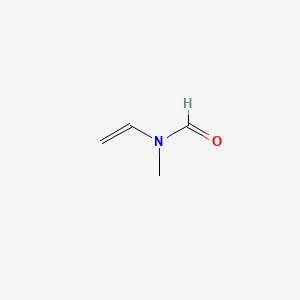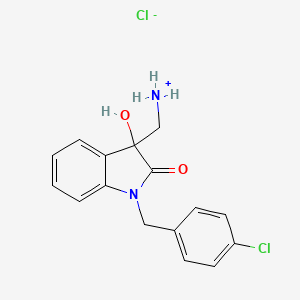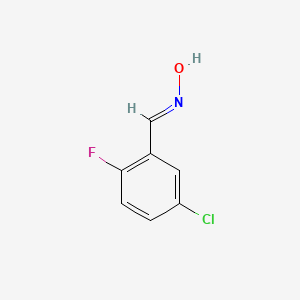
N-Methyl-N-vinylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-vinylformamide is an organic compound with the molecular formula C4H7NO. It is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the carbon is replaced by a vinyl group. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-vinylformamide can be synthesized through the reaction of N-methylformamide with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be a transition metal complex, such as palladium or nickel, which facilitates the addition of the acetylene to the formamide.
Industrial Production Methods
In an industrial setting, this compound is produced through a continuous process involving the reaction of N-methylformamide with acetylene in a flow reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-vinylformamide undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Hydrolysis: The compound can be hydrolyzed to form N-methylformamide and acetaldehyde.
Addition Reactions: It can participate in addition reactions with various nucleophiles, such as amines and alcohols, to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or anionic initiators under conditions of elevated temperature (50-100°C) and pressure (1-5 atm).
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at room temperature.
Addition Reactions: Conducted in the presence of a suitable nucleophile and a catalyst, such as a Lewis acid, at temperatures ranging from 0°C to 50°C.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: N-methylformamide and acetaldehyde
Addition Reactions: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-vinylformamide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as hydrogels and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N-Methyl-N-vinylformamide involves its ability to undergo polymerization and addition reactions. The vinyl group in the compound is highly reactive and can participate in various chemical processes, leading to the formation of polymers and substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Vinylformamide: Similar structure but lacks the methyl group on the nitrogen.
N-Methyl-N-vinylacetamide: Similar structure but has an acetamide group instead of a formamide group.
N-Vinylpyrrolidone: Contains a pyrrolidone ring instead of a formamide group.
Uniqueness
N-Methyl-N-vinylformamide is unique due to its combination of a vinyl group and a methyl-substituted formamide group. This structure imparts distinct reactivity and properties, making it suitable for specific applications in polymer synthesis and chemical reactions.
Eigenschaften
CAS-Nummer |
2867-48-3 |
|---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
N-ethenyl-N-methylformamide |
InChI |
InChI=1S/C4H7NO/c1-3-5(2)4-6/h3-4H,1H2,2H3 |
InChI-Schlüssel |
OFESGEKAXKKFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)


![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)


![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)







